

An In-depth Technical Guide to Cyclopentanecarboxamide

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Compound of Interest

Compound Name: Cyclopentanecarboxamide

Cat. No.: B1346233

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentanecarboxamide, confirmed by IUPAC nomenclature, is a primary carboxamide featuring a five-membered aliphatic cyclopentyl ring.^[1] Its structural simplicity provides a versatile scaffold that is of significant interest in medicinal chemistry and drug development. The cyclopentane moiety offers a rigid, three-dimensional structure that can orient substituents in precise vectors, making it an attractive component for designing ligands that target specific biological macromolecules. While the biological profile of the parent molecule is not extensively documented, the carboxamide functional group is a cornerstone in pharmacology, known for its ability to form hydrogen bonds and participate in crucial binding interactions. Furthermore, various substituted cyclopentane and carboxamide derivatives have demonstrated a wide range of biological activities, including antiviral, anticancer, and antifungal properties, highlighting the therapeutic potential of this structural class.^{[2][3][4][5][6]}

This guide provides a comprehensive overview of the physicochemical properties, synthesis, potential biological activities, and safety data for **Cyclopentanecarboxamide**.

Physicochemical and Toxicological Properties

The fundamental properties of **Cyclopentanecarboxamide** are summarized below. This data is essential for experimental design, formulation, and safety assessments.

Chemical and Physical Data

All quantitative data has been compiled from verified chemical databases and suppliers.

Property	Value	Reference
IUPAC Name	cyclopentanecarboxamide	[1]
CAS Number	3217-94-5	[1][7]
Molecular Formula	C ₆ H ₁₁ NO	[1][7]
Molecular Weight	113.16 g/mol	[1][8]
Appearance	Solid	
Melting Point	178-179 °C	
Boiling Point	266.2 °C at 760 mmHg	
Density	1.056 g/cm ³	
Topological Polar Surface Area	43.1 Å ²	[1][8]
SMILES	<chem>C1CCC(C1)C(=O)N</chem>	[1]
InChIKey	XRLDSWLMHUQECH-UHFFFAOYSA-N	[1]

Safety and Toxicology Data

The compound is classified under the Globally Harmonized System (GHS) with the following hazards.

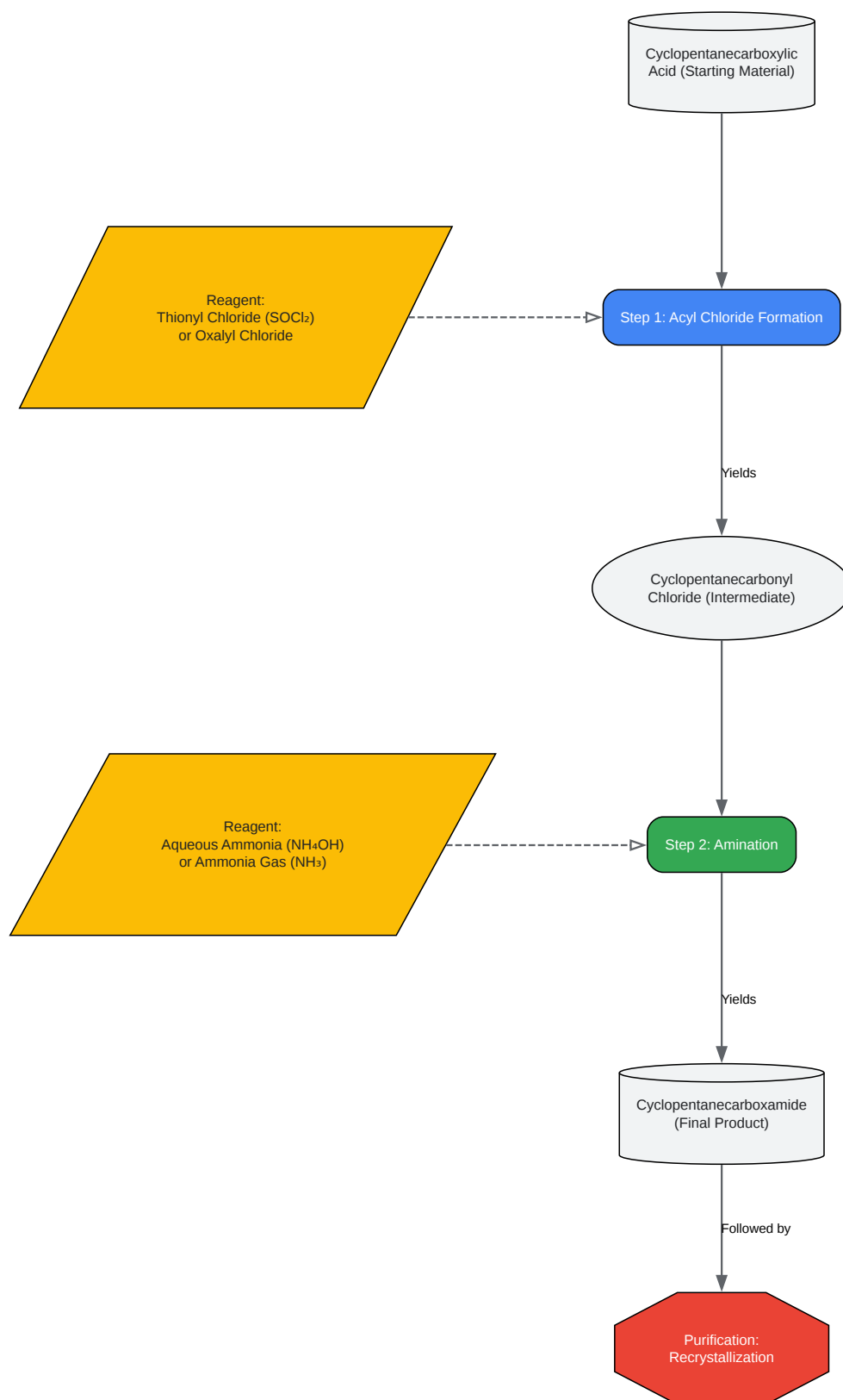
Hazard Class	GHS Code	Description	Citation
Acute Toxicity, Oral	H302	Harmful if swallowed	[1][7][8]
Serious Eye Damage/Irritation	H319	Causes serious eye irritation	[1][8]

Synthesis and Experimental Protocols

The synthesis of **Cyclopentanecarboxamide** can be achieved through standard amidation procedures. A common and reliable method involves the conversion of cyclopentanecarboxylic acid to a more reactive acyl chloride, followed by amination.

Synthesis Workflow Diagram

The following diagram illustrates a logical workflow for the two-step synthesis of **Cyclopentanecarboxamide** from its corresponding carboxylic acid.



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A representative two-step synthesis workflow for **Cyclopentanecarboxamide**.

Experimental Protocol: Synthesis via Acyl Chloride Intermediate

This protocol details the conversion of cyclopentanecarboxylic acid to **Cyclopentanecarboxamide**.

Materials:

- Cyclopentanecarboxylic acid (1.0 eq)
- Thionyl chloride (SOCl_2) (1.2 eq)
- Dichloromethane (DCM), anhydrous
- Concentrated aqueous ammonia (NH_4OH) (excess)
- Deionized water
- Brine (saturated NaCl solution)
- Magnesium sulfate (MgSO_4), anhydrous
- Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator, Büchner funnel.

Procedure:

- Acyl Chloride Formation:
 - To a flame-dried round-bottom flask under a nitrogen atmosphere, add cyclopentanecarboxylic acid (1.0 eq) and anhydrous dichloromethane.
 - Cool the solution in an ice bath to 0 °C.
 - Slowly add thionyl chloride (1.2 eq) to the stirred solution via a dropping funnel over 30 minutes.

- After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
- Attach a reflux condenser and heat the reaction mixture to reflux (approx. 40 °C) for 2 hours. Monitor the reaction by TLC or IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).
- Once the reaction is complete, cool the mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The crude cyclopentanecarbonyl chloride is obtained as an oil and is used immediately in the next step.
- Amination:
 - Cool a flask containing concentrated aqueous ammonia (at least 5 eq) in a large ice bath.
 - Dissolve the crude cyclopentanecarbonyl chloride from the previous step in a minimal amount of anhydrous DCM.
 - Add the acyl chloride solution dropwise to the cold, vigorously stirred ammonia solution. A white precipitate will form immediately.
 - Continue stirring vigorously in the ice bath for 1 hour after the addition is complete.
 - Allow the mixture to warm to room temperature and stir for an additional hour.
- Work-up and Purification:
 - Filter the resulting white solid using a Büchner funnel and wash thoroughly with cold deionized water to remove ammonium salts.
 - Air-dry the crude product.
 - For further purification, recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure **Cyclopentanecarboxamide** as a white crystalline solid.

- Confirm the structure and purity of the final product using ^1H NMR, ^{13}C NMR, and mass spectrometry.

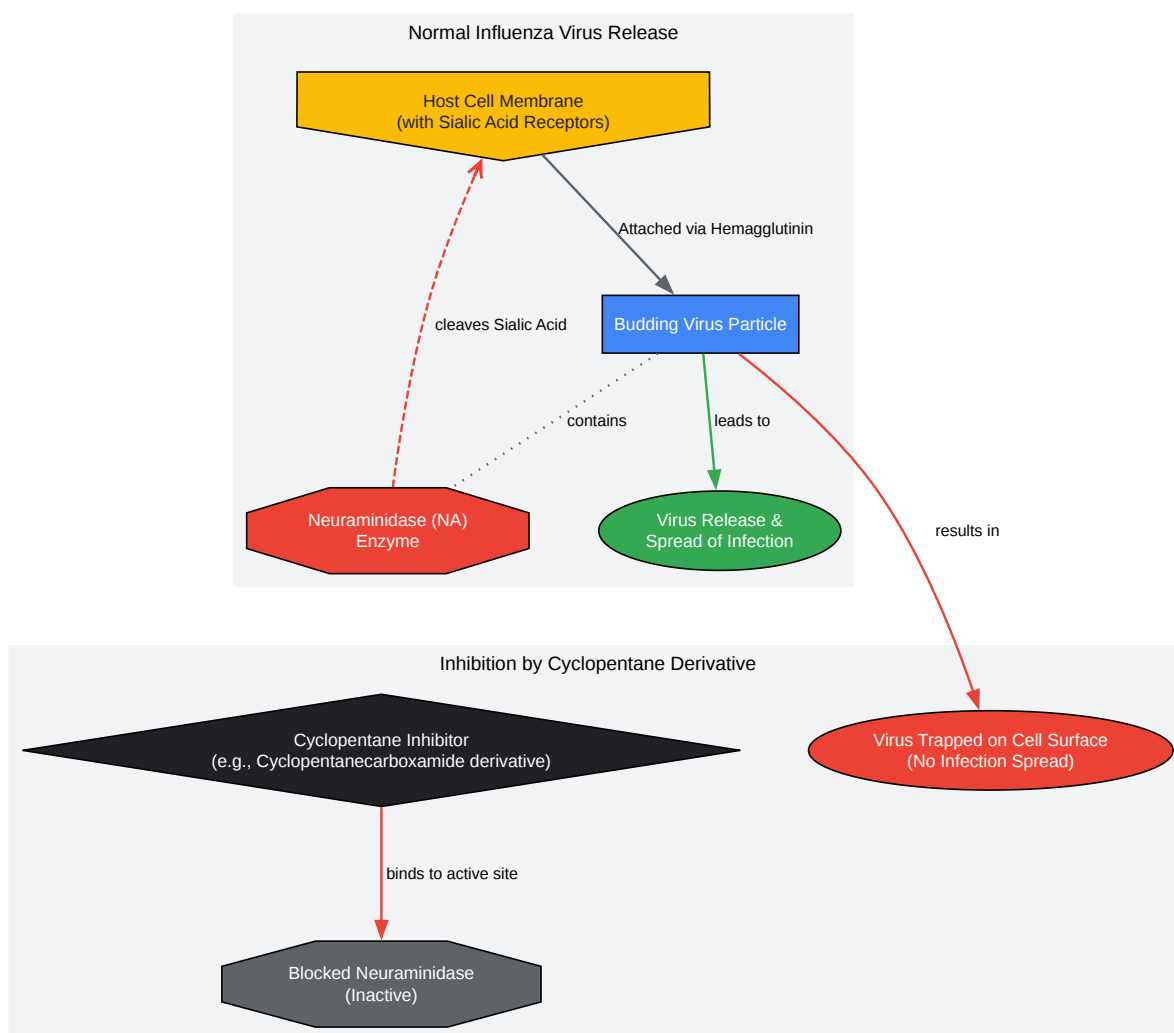
Potential Biological Activity and Mechanism of Action

While specific bioactivity data for the parent **Cyclopentanecarboxamide** is limited, the cyclopentane core is a key feature in a class of potent antiviral agents known as neuraminidase inhibitors. These drugs are crucial for the treatment of influenza A and B viruses.

Neuraminidase Inhibition Signaling Pathway

Neuraminidase is a critical enzyme on the surface of the influenza virus that cleaves sialic acid residues on the host cell surface. This action is necessary for the release of newly formed virus particles from an infected cell, allowing the infection to spread. Cyclopentane-based inhibitors are designed to mimic the natural substrate (sialic acid) and block the active site of the neuraminidase enzyme.

The diagram below illustrates this mechanism of action.



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Mechanism of influenza neuraminidase inhibition by a cyclopentane-based compound.

This inhibitory action prevents the virus from detaching from the host cell, thereby halting the propagation of the infection.[9][10][11][12] The rigid cyclopentane ring helps to position the functional groups of the inhibitor optimally within the enzyme's active site for high-affinity binding. This established mechanism provides a strong rationale for exploring derivatives of **Cyclopentanecarboxamide** as potential antiviral agents.

Conclusion

Cyclopentanecarboxamide is a fundamental chemical entity with well-defined physicochemical properties and straightforward synthetic accessibility. While its own biological profile remains to be fully elucidated, its structural relationship to potent antiviral compounds makes it and its derivatives promising candidates for further investigation in drug discovery programs. The data and protocols presented in this guide offer a solid foundation for researchers and scientists to build upon in the exploration of this versatile chemical scaffold.

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